5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one
Description
5-chloro-4-(6,6-dimethyl-3-azabicyclo[310]hexan-3-yl)-1H-pyridazin-6-one is a complex organic compound featuring a pyridazinone core substituted with a chloro group and a 6,6-dimethyl-3-azabicyclo[310]hexane moiety
Properties
IUPAC Name |
5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-11(2)6-4-15(5-7(6)11)8-3-13-14-10(16)9(8)12/h3,6-7H,4-5H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJDFBUSEPJWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C3=C(C(=O)NN=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold: This can be achieved through the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis.
Introduction of the pyridazinone core: The pyridazinone ring can be synthesized via a condensation reaction between hydrazine derivatives and diketones.
Chlorination: The final step involves the selective chlorination of the pyridazinone ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridazinone core or the azabicyclohexane moiety.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized pyridazinones .
Scientific Research Applications
5-chloro-4-(6,6-dimethyl-3-azabicyclo[31
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Studies: It can be used to study the interactions of pyridazinone derivatives with biological targets, such as enzymes or receptors.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-chloro-4-(3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one: Similar structure but without the dimethyl groups, potentially altering its steric and electronic properties.
Uniqueness
The presence of both the chloro group and the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in 5-chloro-4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1H-pyridazin-6-one makes it unique.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
